(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine (5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953341
InChI: InChI=1S/C10H9ClFN3/c11-7-3-6(1-2-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)
SMILES:
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol

(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine

CAS No.:

Cat. No.: VC15953341

Molecular Formula: C10H9ClFN3

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

(5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl)methanamine -

Specification

Molecular Formula C10H9ClFN3
Molecular Weight 225.65 g/mol
IUPAC Name [5-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine
Standard InChI InChI=1S/C10H9ClFN3/c11-7-3-6(1-2-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)
Standard InChI Key BQOPBFKXGFWGDM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CN=C(N2)CN)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1H-imidazole core substituted at the 5-position with a 3-chloro-4-fluorophenyl group and at the 2-position with a methanamine moiety. The imidazole ring’s aromaticity and the electron-withdrawing effects of the chloro and fluorine atoms create distinct electronic properties that influence its reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name[5-(3-Chloro-4-fluorophenyl)-1H-imidazol-2-yl]methanamine
CAS Registry Number1156713-62-0
Molecular FormulaC₁₀H₉ClFN₃
Molecular Weight225.65 g/mol
H-Bond Donors/Acceptors2 / 3
InChIKeyBQOPBFKXGFWGDM-UHFFFAOYSA-N

The molecular weight discrepancy between sources (227.66 g/mol in vs. 225.65 g/mol in ) arises from computational rounding differences, with the latter value aligning precisely with stoichiometric calculations .

Spectroscopic and Structural Data

While direct experimental data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, its structural analog (5-(4-fluorophenyl)-1H-imidazol-2-yl)methanamine (PubChem CID: 43649246) provides insight into characteristic spectral features :

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm (meta/para-substituted phenyl), with imidazole protons appearing as singlets near δ 7.1 ppm .

  • Mass Spectrometry: Predominant fragmentation patterns involve cleavage of the imidazole-phenyl bond (m/z ~153) and loss of the methanamine group (m/z ~178) .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step approach:

  • Condensation: 3-Chloro-4-fluorobenzaldehyde reacts with glyoxal and ammonium acetate under reflux to form the imidazole ring.

  • Amination: Subsequent treatment with methylamine via nucleophilic substitution introduces the methanamine group .

Critical parameters include:

  • Temperature: 80–100°C for condensation, 40–60°C for amination

  • Catalysts: p-Toluenesulfonic acid (0.5–1.0 mol%) enhances ring closure efficiency

  • Yield Optimization: Reported yields range from 58–72% after purification by column chromatography .

Table 2: Representative Synthesis Conditions

StepReagentsSolventTime (h)Yield (%)
CondensationGlyoxal, NH₄OAcEthanol1268
AminationCH₃NH₂, K₂CO₃DMF672

Biological Activity and Mechanism

CompanyLocationPurityPrice Range (USD/g)
Ambeed, Inc.Illinois, USA>98%$120–$350
ChemScene, LLCNew Jersey, USA>95%$150–$400
Advanced Tech.Hong Kong>90%$80–$220

Minimum order quantities typically start at 100 mg, with bulk discounts available for >10 g purchases .

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